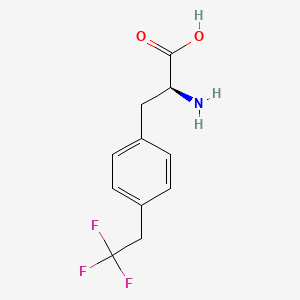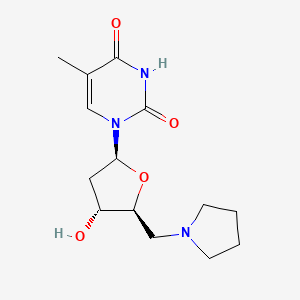
4-(2,2,2-Trifluoroethyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoroethyl group attached to the phenylalanine backbone. This compound is of significant interest due to its unique chemical properties, which include enhanced hydrophobicity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethyl)-L-phenylalanine typically involves the introduction of the trifluoroethyl group to the phenylalanine molecule. One common method includes the use of trifluoroethyl iodide in the presence of a base, such as cesium carbonate, to facilitate the substitution reaction. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available phenylalanine. The process includes protection of the amino and carboxyl groups, introduction of the trifluoroethyl group, and subsequent deprotection steps. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,2-Trifluoroethyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can target the phenyl ring or the trifluoroethyl group.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Reduced phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)-L-phenylalanine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroethyl)-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoroethyl group enhances the hydrophobic interactions within the protein, leading to increased stability and altered binding properties. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethyl)-D-phenylalanine
- 4-(2,2,2-Trifluoroethyl)-L-tyrosine
- 4-(2,2,2-Trifluoroethyl)-L-tryptophan
Comparison: 4-(2,2,2-Trifluoroethyl)-L-phenylalanine is unique due to its specific trifluoroethyl substitution, which imparts distinct hydrophobic and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring enhanced stability and specific protein interactions .
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2,2,2-trifluoroethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)6-8-3-1-7(2-4-8)5-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1 |
InChI Key |
VXIZYDKGLBPCAQ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(20s)-19,20,21,22-Tetrahydro-19-oxo-5h-18,20-ethano-12,14-etheno-6,10-metheno-18h-benz[d]imidazo[4,3-k][1,6,9,12]oxatriaza-cyclooctadecosine-9-carbonitrile](/img/structure/B10756111.png)
![4-[(3r)-3-{[2-(4-Fluorophenyl)-2-Oxoethyl]amino}butyl]benzamide](/img/structure/B10756113.png)
![Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-isopropylphenyl)propanoyl]-D-alanyl-D-leucinate](/img/structure/B10756117.png)

![(2r,6s)-6-{[methyl(3,4,5-Trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-Hexahydroquinazoline-2,4-Diamine](/img/structure/B10756140.png)
![[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B10756149.png)
![2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4H-1,3-thiazine-4-carboxylic acid](/img/structure/B10756157.png)
![8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B10756163.png)
![1-[(4S)-4-amino-5-(1,3-benzothiazol-2-yl)-5-oxopentyl]guanidine](/img/structure/B10756171.png)
![4-({(2R,5S)-2,5-Dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-YL}carbonyl)benzonitrile](/img/structure/B10756181.png)
![2,2,2-Trifluoro-1-{5-[(3-Phenyl-5,6-Dihydroimidazo[1,2-A]pyrazin-7(8h)-Yl)carbonyl]thiophen-2-Yl}ethane-1,1-Diol](/img/structure/B10756185.png)
![4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one](/img/structure/B10756187.png)
![2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium](/img/structure/B10756194.png)
